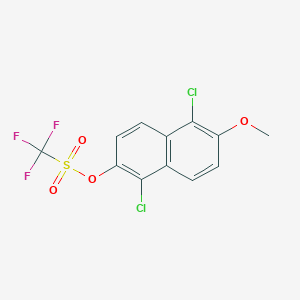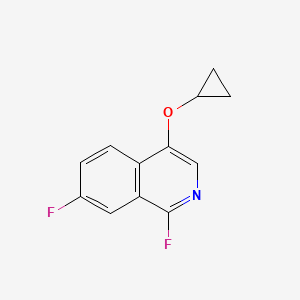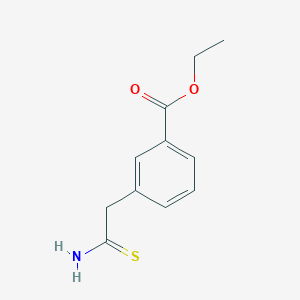![molecular formula C17H14N4O4S B8369044 (2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B8369044.png)
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a thiazolidine ring, a quinazoline moiety, and a pyrrolidine carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact. Techniques such as nano-catalysis and multicomponent reactions are frequently used to achieve these goals .
化学反应分析
Types of Reactions
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinazoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Glacial acetic acid, DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various thiazolidine derivatives .
科学研究应用
(2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action for this compound involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities .
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Quinazoline Derivatives: Used in cancer treatment.
Pyrrolidine Carboxylic Acids: Investigated for their potential in treating neurological disorders.
Uniqueness
What sets (2S)-1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .
属性
分子式 |
C17H14N4O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-[6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H14N4O4S/c22-15-13(26-17(25)20-15)7-9-3-4-11-10(6-9)14(19-8-18-11)21-5-1-2-12(21)16(23)24/h3-4,6-8,12H,1-2,5H2,(H,23,24)(H,20,22,25) |
InChI 键 |
DXKNRFFXNXVNMR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-(3,4-dinitro-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8369056.png)
